2-Isopropoxy-5-methylpyridine-3-boronic acid

Description

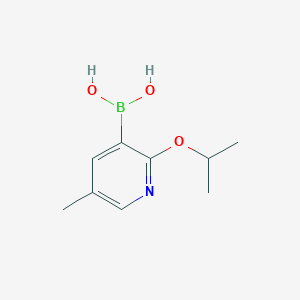

2-Isopropoxy-5-methylpyridine-3-boronic acid (CAS: 2096337-70-9) is a heteroaryl boronic acid derivative with a pyridine core functionalized at positions 2, 3, and 5. Its molecular formula is C₉H₁₄BNO₃, and its molecular weight is approximately 194.8 g/mol (inferred from structural analogs). The compound features an isopropoxy group (-OCH(CH₃)₂) at position 2, a methyl group (-CH₃) at position 5, and a boronic acid (-B(OH)₂) moiety at position 6. This structural configuration makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds for pharmaceuticals, agrochemicals, and materials science .

The compound is commercially available with a purity of 98% (MFCD19237189) and is typically stored under controlled conditions (-20°C, sealed, moisture-free) due to the hydrolytic sensitivity of boronic acids .

Properties

IUPAC Name |

(5-methyl-2-propan-2-yloxypyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-6(2)14-9-8(10(12)13)4-7(3)5-11-9/h4-6,12-13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCXRNYUFIAPFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OC(C)C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-5-methylpyridine-3-boronic acid typically involves the reaction of 2-isopropoxy-5-methylpyridine with a boron-containing reagent. One common method is the borylation of the pyridine derivative using a boronic ester or boronic acid under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxy-5-methylpyridine-3-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Major Products:

Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.

Alcohols/Ketones: Formed through oxidation reactions.

Scientific Research Applications

2-Isopropoxy-5-methylpyridine-3-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropoxy-5-methylpyridine-3-boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Characteristics |

|---|---|---|---|---|---|---|

| This compound | 2-O-iPr, 5-CH₃, 3-B(OH)₂ | C₉H₁₄BNO₃ | ~194.8 | 2096337-70-9 | 98% | Moderate electron-donating; sterically hindered |

| 2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid | 2-O-iPr, 5-CF₃, 3-B(OH)₂ | C₉H₁₁BF₃NO₃ | 249.00 | 1218790-67-0 | 96% | Strong electron-withdrawing (CF₃); enhanced coupling reactivity |

| 5-Chloro-6-isopropoxypyridine-3-boronic acid | 5-Cl, 6-O-iPr, 3-B(OH)₂ | C₈H₁₀BClNO₃ | ~217.4 | 1150114-69-4 | N/A | Electron-withdrawing (Cl); potential for nucleophilic substitution |

| 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride | 4-CH₃, 6-O-iPr, 3-B(OH)₂ (HCl salt) | C₉H₁₄BClNO₃ | 237.5 (salt) | 2377605-84-8 | 96% | Improved solubility due to HCl salt; positional isomerism |

Key Observations:

Electron-Withdrawing Groups (e.g., -CF₃, -Cl): The trifluoromethyl group in the analog (CAS: 1218790-67-0) enhances electrophilicity, accelerating Suzuki couplings but increasing sensitivity to hydrolysis . Chlorine at position 5 (CAS: 1150114-69-4) offers a balance between reactivity and versatility for subsequent functionalization .

Steric Considerations :

- The isopropoxy group at position 2 introduces steric bulk, which may hinder access to the boronic acid in coupling reactions. This contrasts with smaller substituents like methoxy (-OCH₃), which improve reaction kinetics .

Reactivity in Cross-Coupling Reactions

- Target Compound : Demonstrates moderate reactivity in Suzuki-Miyaura reactions due to steric hindrance from the isopropoxy group. Optimal conditions may require elevated temperatures or bulky ligands .

- Trifluoromethyl Analog : The -CF₃ group activates the boronic acid, enabling faster couplings under milder conditions. This compound is preferred for electron-deficient aryl halides .

- Chlorinated Analog : The -Cl substituent allows post-coupling modifications (e.g., nucleophilic substitution), expanding synthetic utility .

Stability and Handling

- Hydrolytic Sensitivity : All boronic acids in this class require anhydrous storage. The target compound’s methyl and isopropoxy groups provide slight stabilization compared to the more electrophilic trifluoromethyl analog .

- Salt Forms : Hydrochloride salts (e.g., 6-isopropoxy-4-methylpyridine-3-boronic acid hydrochloride) improve solubility in polar solvents, facilitating handling in aqueous mixtures .

Biological Activity

2-Isopropoxy-5-methylpyridine-3-boronic acid is a compound belonging to the class of boronic acids, which are known for their diverse biological activities and applications in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 183.01 g/mol. The compound features a pyridine ring substituted with an isopropoxy group and a boronic acid functional group, which is crucial for its reactivity and biological interactions.

Mechanisms of Biological Activity

Boronic acids, including this compound, are recognized for their ability to interact with various biological targets. The primary mechanisms through which these compounds exhibit biological activity include:

- Enzyme Inhibition : Boronic acids can act as inhibitors of proteases and glycosidases, making them valuable in the development of therapeutic agents for diseases such as cancer and diabetes .

- Antiviral Activity : Some studies have indicated that derivatives of boronic acids may inhibit viral replication by targeting specific viral enzymes .

- Antioxidant Properties : Certain boronic compounds have demonstrated antioxidant activities, potentially contributing to their protective effects against oxidative stress in cells .

Case Study 1: Enzyme Inhibition

Research has shown that boronic acids can effectively inhibit dihydroorotate dehydrogenase (DHODH), an enzyme implicated in the proliferation of certain cancer cells. A study evaluated various derivatives and found that modifications in the structure significantly impacted their inhibitory potency. For example, compounds with specific substituents exhibited enhanced inhibition of DHODH, suggesting that this compound could be optimized for similar applications .

| Compound | pMIC (nM) | Comments |

|---|---|---|

| 6q | 7.0 | Highly active against viral replication |

| 6u | 5.9 | Less active than cyclopropyl analogue |

Case Study 2: Antioxidant Activity

In vitro studies have assessed the antioxidant capacity of various boronic acid derivatives. For instance, one study reported that a related compound exhibited significant free radical scavenging activity with an IC50 value indicating effective protection against oxidative damage . While specific data on this compound's antioxidant activity is limited, its structural similarities suggest potential for similar effects.

Summary of Biological Activities

| Activity Type | Evidence/Findings |

|---|---|

| Enzyme Inhibition | Effective against DHODH; structure-dependent activity |

| Antiviral Activity | Potential inhibition of viral replication |

| Antioxidant Activity | Related compounds show significant free radical scavenging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.